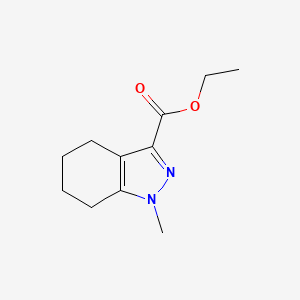

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

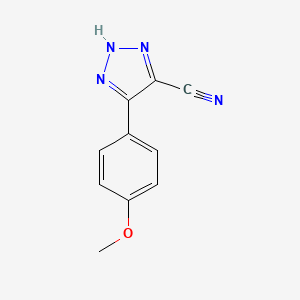

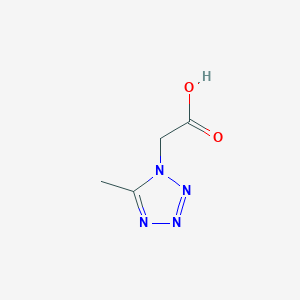

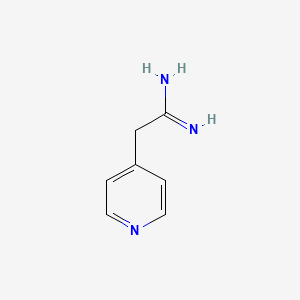

The synthesis of ethyl carboxylate derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves the use of "click chemistry" with organic azides and terminal alkynes, which is considered an efficient and straightforward route . Another example is the synthesis of ethyl 1,2,4-triazole-3-carboxylate from ethyl carboethoxyformimidate hydrochloride, which is described as practical and efficient . These methods highlight the versatility and adaptability of the synthesis processes for ethyl carboxylate derivatives.

Molecular Structure Analysis

The molecular structure of ethyl carboxylate derivatives can be quite complex. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate has been structurally characterized and found to crystallize in the triclinic space group with specific unit cell parameters, indicating a well-defined crystalline structure stabilized by hydrogen bonding . This level of detail in molecular structure analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Ethyl carboxylate derivatives can undergo various chemical reactions. For instance, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates can be synthesized and then found to be reactive in several condensation reactions . This reactivity allows for the creation of a diverse array of compounds, demonstrating the functional versatility of ethyl carboxylate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are important for their practical applications. The study on ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, for example, reports a melting point of 75-77 °C and provides detailed spectroscopic data confirming its structure . Additionally, this compound has been tested as a corrosion inhibitor, showing significant efficiency, which is indicative of its potential in industrial applications .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been the subject of various synthetic studies. A notable work involves the creation of 65 derivatives of ethyl-1H-indazole-3-carboxylate, featuring various acyl radicals and substituents. These derivatives were preliminarily tested for their antiarthritic effects and impact on weight gain, with some showing significant antiarthritic effects at non-toxic doses (Bistocchi et al., 1981).

Antimicrobial Activity

The compound also finds application in the synthesis of novel indazole bearing oxadiazole derivatives. These derivatives have been studied for their antimicrobial activity, contributing to the field of antibacterial and antifungal research (Ghelani et al., 2017).

Structural Analysis

Further, studies have been conducted on the crystal structure of related compounds, providing insights into the molecular configurations and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Horton et al., 1997).

Anti-inflammatory Research

Research has also been conducted on the synthesis and anti-inflammatory actions of similar tetrahydroindazole-carboxylic acids. These studies contribute to the understanding of the compound's potential therapeutic applications in treating inflammation (Nagakura et al., 1979).

Future Directions

Given the wide variety of biological properties of indazoles, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The development of novel indazole derivatives with improved biological activities is a promising area of research .

properties

IUPAC Name |

ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOLLKSWUNNTAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)